Lipophilicity (LogP) Comparison: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate vs. Non-Fluorinated Analog
Methyl 3-chloro-6-fluoro-2-methoxybenzoate exhibits a calculated LogP of 2.40 , which is significantly higher than that of the non-fluorinated analog methyl 3-chloro-2-methoxybenzoate (LogP estimated ~1.9) . This increased lipophilicity, attributed to the presence of the fluorine atom, enhances membrane permeability and bioavailability, making the fluorinated compound more suitable for medicinal chemistry applications where improved ADME properties are desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 |
| Comparator Or Baseline | Methyl 3-chloro-2-methoxybenzoate (CAS 92992-36-4), LogP estimated ~1.9 |
| Quantified Difference | Approximately 0.5 LogP units higher |
| Conditions | Calculated value (ChemSrc); comparator value estimated based on structural similarity and literature trends. |
Why This Matters
Higher LogP values correlate with improved membrane permeability and oral bioavailability, a critical factor in drug candidate selection.
